
7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether
Overview
Description
7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether (BEBOMe) is an organic compound with a wide range of applications in the scientific field. BEBOMe is a versatile reagent used in various synthetic transformations, and it has been used for a variety of research applications. BEBOMe is a relatively new compound and its properties and applications are still being studied and explored.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds:
- Novel thiofibrates with a 1,3-benzoxazole moiety have been synthesized for potential therapeutic applications. These compounds were developed by treating 2-mercapto benzoxazoles with ethyl 2-bromo isobutyrates, showcasing a method that could potentially apply to the synthesis of derivatives of 7-Bromo-2-ethyl-1,3-benzoxazol-5-yl methyl ether for medicinal chemistry research (S. NiranjanM & C. ChaluvarajuK, 2018).
Antitubercular Activity:
- Benzoxazole derivatives were synthesized and evaluated for their antitubercular activity against various Mycobacterium tuberculosis strains. The synthesis involved the preparation of ketones, alcohols, and esters bearing the benzoxazole moiety, demonstrating the utility of benzoxazole derivatives in developing antitubercular agents. This indicates potential research avenues for this compound in the context of infectious diseases (E. Łukowska-Chojnacka et al., 2018).
Fluorescence Study for Light Emitting Applications:
- A study on the synthesis and fluorescence efficiency of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives, including modifications on the benzoxazole ring for enhanced fluorescence, suggests applications in materials science, especially for light-emitting devices. This work implies potential uses for this compound in the development of new fluorescent materials (K. Mahadevan et al., 2014).
Antimicrobial Properties:
- Bromophenols isolated from marine algae demonstrated significant antimicrobial activity, highlighting the potential of brominated compounds in the development of new antimicrobial agents. Given the structural similarity, this compound could be explored for its antimicrobial properties, potentially contributing to the discovery of new treatments for bacterial infections (N. Xu et al., 2003).
Synthesis of Heterocyclic Compounds:
- The synthesis of ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate from ethyl 7-bromo-1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate demonstrates a method that could be applicable to the synthesis and functionalization of this compound for creating novel heterocyclic compounds with potential pharmacological activities (Hu Ying-he, 2006).
properties
IUPAC Name |
7-bromo-2-ethyl-5-methoxy-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-9-12-8-5-6(13-2)4-7(11)10(8)14-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGMDHWKJNIGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



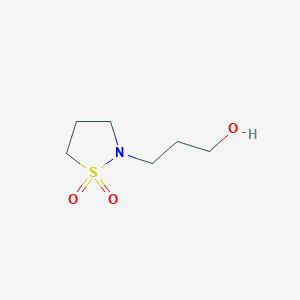
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)
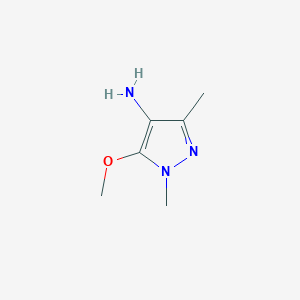


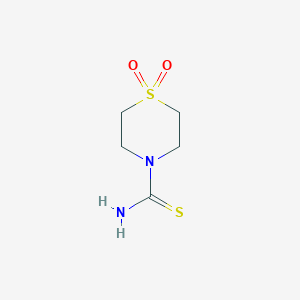

![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)

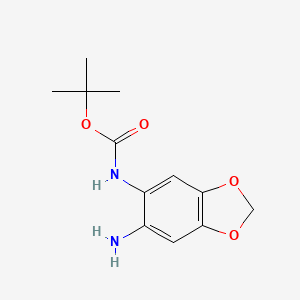
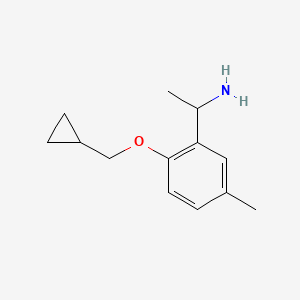
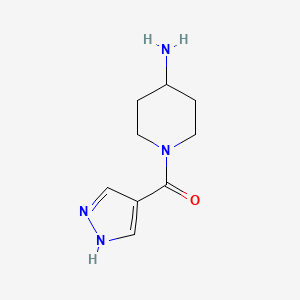
![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)